(2S)-2-butoxybutan-1-ol

Catalog No.
S617835
CAS No.
25190-06-1
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-butoxybutan-1-ol

CAS Number

25190-06-1

Product Name

(2S)-2-butoxybutan-1-ol

IUPAC Name

2-butoxybutan-1-ol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

BJZYYSAMLOBSDY-UHFFFAOYSA-N

SMILES

CCCCOC(CC)CO

Synonyms

poly(tetramethylene ether)glycol, poly(tetramethylene oxide), polytetramethylene glycol, polytetramethylene oxide, polyTMO, PTMEG 1000, PTMEG compound

Canonical SMILES

CCCCOC(CC)CO

Isomeric SMILES

CCCCO[C@@H](CC)CO

(2S)-2-butoxybutan-1-ol, also known by its IUPAC name 2-butoxybutan-1-ol, is a chiral organic compound with the molecular formula C8H18O2C_8H_{18}O_2 and a molecular weight of 146.23 g/mol. It is characterized by the presence of a butoxy group and a hydroxyl group, which contribute to its unique chemical properties. The compound appears as a colorless liquid and has a melting point range of 25-33 degrees Celsius. Its structure can be represented by the following canonical SMILES notation: CCCCOC(CC)CO, indicating the arrangement of carbon, oxygen, and hydrogen atoms.

PTHF can be slightly irritating to the skin and eyes []. Always handle it with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when appropriate [].

Data source

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Further Considerations

PTHF is a versatile polymer used in various scientific research areas. Here are some examples:

  • Drug delivery: PTHF-based materials are being explored for controlled drug release applications due to their biodegradability and tunable properties [].
  • Electrolytes: PTHF is used as a component in some polymer electrolytes for solid-state lithium batteries [].
  • Tissue engineering: PTHFs with specific properties can be used to create scaffolds for tissue engineering [].

Drug Delivery and Tissue Engineering

PTHF's biocompatibility and ability to degrade naturally make it a valuable material for drug delivery systems and tissue engineering scaffolds. Researchers are investigating its use in:

  • Controlled drug release: PTHF-based nanoparticles can encapsulate drugs and release them in a controlled manner, allowing targeted delivery and improved therapeutic efficacy [].
  • Tissue engineering scaffolds: PTHF's porous structure and tunable properties make it suitable for creating scaffolds that mimic the extracellular matrix, supporting cell growth and differentiation for tissue regeneration [].

Polymer Blends and Block Copolymers

PTHF's unique properties, such as its flexibility and miscibility with various other polymers, make it a valuable component in:

  • Polymer blends: Blending PTHF with other polymers like polyurethanes or polyesters creates materials with improved mechanical properties, biodegradability, and other desired functionalities [].
  • Block copolymers: PTHF can be combined with other polymer blocks to form self-assembling structures with specific morphologies (shapes) and properties, useful for various applications like drug delivery, catalysis, and nanolithography [].

Electrolytes for Batteries and Supercapacitors

PTHF's high chain flexibility and ability to dissolve electrolytes make it a promising candidate for:

  • Solid polymer electrolytes: Crosslinked PTHF-based electrolytes offer good ionic conductivity and electrochemical stability, potentially enabling safer and more efficient solid-state batteries [].
  • Supercapacitors: PTHF can be used as a separator or binder material in supercapacitors due to its good electrochemical stability and compatibility with various electrolytes [].
, including:

  • Oxidation: This compound can be oxidized to form carboxylic acids, such as succinic acid.
  • Reduction: Although less common, reduction reactions can modify the compound's properties.
  • Substitution: The compound can undergo substitution reactions to introduce different functional groups, enhancing its utility in various applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

(2S)-2-butoxybutan-1-ol can be synthesized through several methods:

  • Acid-Catalyzed Polymerization: This method involves the polymerization of tetrahydrofuran in the presence of an acid catalyst. The reaction can be represented as:
    nC4H8O+H2OHO(CH2)4[O(CH2)4]n1OHnC_4H_8O+H_2O\rightarrow HO(CH_2)_4[O(CH_2)_4]_{n−1}OH
    Various catalysts such as trifluoroboron-thf-ethylene oxide systems can facilitate this process.
  • Other Synthetic Routes: Additional synthesis methods may involve reactions between butanol derivatives and other organic compounds under controlled conditions to yield (2S)-2-butoxybutan-1-ol.

(2S)-2-butoxybutan-1-ol has diverse applications across several fields:

  • Chemistry: It serves as a starting material for synthesizing block copolymers and other advanced materials.
  • Biomedicine: Due to its biocompatibility, it is suitable for biomedical applications such as drug delivery systems and tissue engineering.
  • Industry: It is utilized in producing spandex fibers, polyurethane coatings, sealants, and adhesives.

(2S)-2-butoxybutan-1-ol shares structural similarities with several polyethers and alcohols. Here are some comparable compounds:

CompoundStructure/PropertiesUnique Features
Polyethylene GlycolWater-soluble polymer used in pharmaceuticals and cosmeticsHigh biocompatibility; widely used in drug formulations
Polypropylene GlycolMore hydrophobic than polyethylene glycol; used in foams and industrial productsGreater hydrophobicity; suitable for non-polar applications
ButoxyethanolSolvent used in coatings; can cause hemolysisKnown for toxicity; widely used in industrial applications
ButanolSimple alcohol with multiple industrial usesVersatile solvent; lower boiling point than (2S)-2-butoxybutan-1-ol

(2S)-2-butoxybutan-1-ol stands out due to its exceptional flexibility and resilience compared to these similar compounds, making it particularly suitable for specific applications in materials science and biomedical fields

Physical Description

Liquid
White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.130679813 g/mol

Monoisotopic Mass

146.130679813 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 878 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 105 of 878 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 773 of 878 companies with hazard statement code(s):;
H319 (23.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (76.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25190-06-1

Wikipedia

(2S)-2-butoxybutan-1-ol

General Manufacturing Information

Not Known or Reasonably Ascertainable
Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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